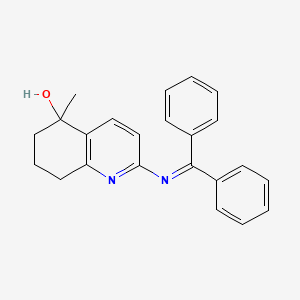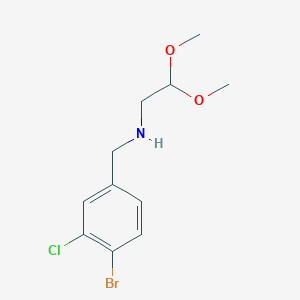![molecular formula C10H6ClN3O B8461647 3-(5-chloromethyl-[1,2,4]oxadiazol-3-yl)benzonitrile CAS No. 660416-40-0](/img/structure/B8461647.png)
3-(5-chloromethyl-[1,2,4]oxadiazol-3-yl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-chloromethyl-[1,2,4]oxadiazol-3-yl)benzonitrile is a heterocyclic compound that contains both an oxadiazole ring and a benzonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-chloromethyl-[1,2,4]oxadiazol-3-yl)benzonitrile typically involves the cyclization of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid. This is followed by cyclocondensation of the O-acylamidoxime to form the 1,2,4-oxadiazole ring . The reaction is usually carried out in the presence of a base such as TBAF (tetrabutylammonium fluoride) in THF (tetrahydrofuran) at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-chloromethyl-[1,2,4]oxadiazol-3-yl)benzonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles such as amines and thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminomethyl derivative, while oxidation could produce a carboxylic acid derivative .
Wissenschaftliche Forschungsanwendungen
3-(5-chloromethyl-[1,2,4]oxadiazol-3-yl)benzonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates.
Materials Science: The compound is utilized in the design of new materials with specific properties, such as polymers and liquid crystals.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 3-(5-chloromethyl-[1,2,4]oxadiazol-3-yl)benzonitrile depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes or receptors, leading to a biological response . The exact pathways involved would vary based on the specific bioactive molecule being synthesized from this compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(5-Chloromethyl-[1,2,4]oxadiazol-3-YL)-pyridine
- 3-(5-Chloromethyl-[1,2,4]oxadiazol-3-YL)-furazan
- 3-(5-Chloromethyl-[1,2,4]oxadiazol-3-YL)-benzoic acid
Uniqueness
3-(5-chloromethyl-[1,2,4]oxadiazol-3-yl)benzonitrile is unique due to the presence of both the oxadiazole ring and the benzonitrile group, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various bioactive molecules and materials .
Eigenschaften
CAS-Nummer |
660416-40-0 |
|---|---|
Molekularformel |
C10H6ClN3O |
Molekulargewicht |
219.63 g/mol |
IUPAC-Name |
3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzonitrile |
InChI |
InChI=1S/C10H6ClN3O/c11-5-9-13-10(14-15-9)8-3-1-2-7(4-8)6-12/h1-4H,5H2 |
InChI-Schlüssel |
SFKBQUZQHNBACV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C2=NOC(=N2)CCl)C#N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5H-[1]benzopyrano[4,3-c]pyridine, 8-[4-(4-fluorophenyl)-1-methylbutyl]-5,5-dimethyl-10-(2-propenyloxy)-](/img/structure/B8461578.png)













